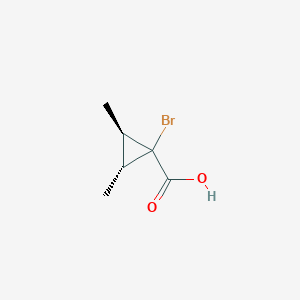
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: is a racemic mixture, meaning it contains equal amounts of two enantiomers that are non-superimposable mirror images of each other. This compound is characterized by a cyclopropane ring substituted with a bromine atom and two methyl groups, along with a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of an alkene with a brominating agent in the presence of a carboxylic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclopropanation process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired racemic mixture .
Chemical Reactions Analysis
Types of Reactions: rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form carboxylate salts under basic conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield substituted cyclopropane derivatives.
- Oxidation reactions produce carboxylate salts.
- Reduction reactions yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine: While specific biological applications are less common, the compound’s derivatives may be explored for potential pharmaceutical properties. Its structural motifs are of interest in the design of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid primarily involves its reactivity due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo typical acid-base reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid: can be compared with other cyclopropane derivatives such as:
Uniqueness: The uniqueness of rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs .
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
(2R,3R)-1-bromo-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9BrO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m1/s1 |
InChI Key |
NSNQAZFCJXFXHY-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C1(C(=O)O)Br)C |
Canonical SMILES |
CC1C(C1(C(=O)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















